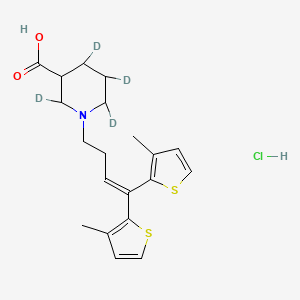

Tiagabine-d4 (hydrochloride)

Description

BenchChem offers high-quality Tiagabine-d4 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tiagabine-d4 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H26ClNO2S2 |

|---|---|

Molecular Weight |

416.0 g/mol |

IUPAC Name |

1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]-2,4,5,6-tetradeuteriopiperidine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/i3D,5D,9D,13D; |

InChI Key |

YUKARLAABCGMCN-NAQLQRQHSA-N |

Isomeric SMILES |

[2H]C1C(C(C(N(C1[2H])CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C)[2H])C(=O)O)[2H].Cl |

Canonical SMILES |

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl |

Origin of Product |

United States |

Contextualization of Tiagabine D4 Hydrochloride in Contemporary Pharmaceutical and Neuroscientific Research

Overview of Gamma-Aminobutyric Acid (GABA) Transporter 1 (GAT-1) Inhibition in Neurological Research

Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), crucial for counterbalancing neuronal excitability. nih.gov The GABA Transporter 1 (GAT-1), a member of the solute carrier 6 (SLC6) protein superfamily, plays a pivotal role in regulating GABAergic signaling. nih.govresearchgate.net GAT-1 is responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, a process that terminates its inhibitory action. nih.govpatsnap.com

Dysregulation of GABAergic transmission is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia. patsnap.comnih.gov Consequently, GAT-1 has become a significant therapeutic target. frontiersin.org Inhibition of GAT-1 blocks the reuptake of GABA, leading to an increased concentration of this neurotransmitter in the synaptic cleft. patsnap.compatsnap.com This enhancement of GABAergic inhibition helps to counteract excessive neuronal excitation, which is a hallmark of many neurological conditions. patsnap.com

The therapeutic potential of GAT-1 inhibitors has been explored in several areas:

Epilepsy: By enhancing inhibitory signaling, GAT-1 inhibitors offer a targeted approach to controlling seizures. patsnap.com Dysfunctional GABAergic signaling is a known factor in the cognitive impairments associated with schizophrenia. patsnap.com

Anxiety and Depression: Imbalances in neurotransmitter systems, including GABA, are linked to these conditions. Preclinical studies have demonstrated the anxiolytic and antidepressant-like effects of GAT-1 inhibitors. patsnap.comresearchgate.net

Pain: GABAergic neurons are present in regions of the CNS associated with pain modulation, such as the thalamus. tandfonline.com

Research into GAT-1 inhibitors continues to be a promising frontier in neuroscience, aiming to restore balance within the brain's intricate signaling networks. patsnap.comclearsynth.com

The Role of Tiagabine (B1662831) as a Selective GAT-1 Inhibitor in Preclinical Investigations

Tiagabine is a potent and selective inhibitor of the GAT-1 transporter. nih.govtocris.com It was developed through the modification of nipecotic acid, another GABA uptake inhibitor, but unlike its predecessor, tiagabine can cross the blood-brain barrier. researchgate.netnih.gov Its mechanism of action involves binding to GAT-1, thereby blocking GABA reuptake into presynaptic neurons and glial cells. drugbank.comnih.gov This action increases the availability of GABA at postsynaptic receptor sites, enhancing inhibitory neurotransmission. patsnap.comdrugbank.com

Preclinical studies in various animal models have demonstrated the efficacy of tiagabine in a range of neurological conditions:

Epilepsy: In animal models, tiagabine has shown effectiveness against kindled (limbic) seizures and reflexly-induced generalized convulsive seizures. nih.gov Studies in mice have shown that tiagabine can inhibit seizure development and reduce epileptic spike discharges. tandfonline.comresearchgate.net

Huntington's Disease: In N171-82Q and R6/2 transgenic mouse models of Huntington's disease, tiagabine administration extended survival, improved motor performance, and attenuated brain atrophy. nih.gov

Anxiety: Preclinical research suggests that tiagabine possesses anxiolytic properties. researchgate.netresearchgate.net

Pain: In a mouse model, tiagabine demonstrated antinociceptive effects, although these may have been influenced by its sedative properties. tandfonline.com

These preclinical findings have been instrumental in establishing the therapeutic potential of GAT-1 inhibition and have paved the way for the clinical use of tiagabine.

Strategic Importance of Stable Isotope Labeling (Deuteration) in Modern Drug Discovery and Development Research

Stable isotope labeling, particularly deuteration, has become a valuable strategy in modern drug discovery and development. nih.govmusechem.com Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, contains an extra neutron, making it heavier than protium (B1232500) (the common isotope of hydrogen). clearsynth.comjuniperpublishers.com The replacement of hydrogen with deuterium in a drug molecule can significantly alter its physicochemical properties due to the kinetic isotope effect. wikipedia.org

The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. juniperpublishers.comunibestpharm.com This increased bond strength can have several strategic advantages in drug development:

Improved Metabolic Stability: By replacing hydrogen atoms at sites of metabolic cleavage with deuterium, the rate of metabolic breakdown can be slowed. unibestpharm.comresearchgate.net This can lead to a longer biological half-life, potentially allowing for less frequent dosing. juniperpublishers.comnih.gov

Altered Pharmacokinetics: Deuteration can modify a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net This may result in an increased area under the concentration-time curve (AUC) and higher maximum plasma concentration (Cmax). nih.gov

Reduced Toxicity: By altering metabolic pathways, deuteration can sometimes reduce the formation of toxic metabolites. juniperpublishers.comunibestpharm.com This "metabolic shunting" can improve the safety profile of a drug. juniperpublishers.com

Enhanced Efficacy and Safety: The improved pharmacokinetic and toxicity profiles of deuterated drugs can potentially translate into better efficacy and safety compared to their non-deuterated counterparts. nih.gov

The strategic incorporation of deuterium allows medicinal chemists to fine-tune the properties of a drug candidate, offering a powerful tool for optimizing therapeutic agents. juniperpublishers.comunibestpharm.com

Defining the Research Utility of Tiagabine-d4 (hydrochloride) as a Specialized Analytical and Mechanistic Probe

Tiagabine-d4 (hydrochloride) is the deuterium-labeled form of Tiagabine hydrochloride. medchemexpress.eumedchemexpress.eu As a stable isotope-labeled compound, its primary utility in research is as a specialized analytical and mechanistic tool.

The key research applications of Tiagabine-d4 (hydrochloride) include:

Internal Standard for Bioanalytical Assays: In pharmacokinetic studies, accurately quantifying the concentration of a drug and its metabolites in biological fluids is crucial. nih.gov Mass spectrometry (MS) is a highly sensitive and selective analytical technique used for this purpose. nih.gov However, variations in sample preparation and instrument response can affect accuracy. nih.gov By using a known concentration of a stable isotope-labeled version of the drug, such as Tiagabine-d4, as an internal standard, these variations can be corrected for. The labeled compound is chemically identical to the unlabeled drug and co-elutes during chromatography, but it is distinguishable by its higher mass in the mass spectrometer. nih.gov This allows for precise and accurate quantification of the non-labeled drug.

Mechanistic Studies of Drug Metabolism: Stable isotope labeling is instrumental in elucidating the metabolic fate of drugs. nih.gov By administering Tiagabine-d4, researchers can track its biotransformation and identify its metabolites with greater certainty using mass spectrometry. The distinct mass shift of the deuterated compound and its metabolites allows for their unambiguous identification in complex biological matrices.

Probing Enzyme Kinetics and Transport Mechanisms: The kinetic isotope effect, where the C-D bond is broken more slowly than a C-H bond, can be exploited to study the mechanisms of enzymes and transporters involved in a drug's disposition. wikipedia.org By comparing the metabolism and transport of Tiagabine and Tiagabine-d4, researchers can gain insights into the rate-limiting steps of these processes.

Synthetic Methodologies and Isotopic Characterization of Tiagabine D4 Hydrochloride

Advanced Synthetic Pathways for Deuterium (B1214612) Incorporation into Tiagabine (B1662831) Analogues

The introduction of deuterium into the Tiagabine molecule can be achieved through several advanced synthetic strategies. The choice of method depends on the desired location of the deuterium atoms, the availability of starting materials, and the required efficiency of the synthesis. For a compound like Tiagabine-d4, where the labels are typically placed on metabolically stable positions such as the piperidine (B6355638) ring, common approaches include the use of deuterated building blocks or catalytic reduction methods.

One effective strategy is the synthesis using a pre-labeled building block. This involves preparing a deuterated version of a key intermediate, such as a piperidine-3-carboxylic acid derivative, and then incorporating it into the main synthetic scheme of Tiagabine. This bottom-up approach provides excellent control over the specific sites of deuteration.

Another prevalent method is the catalytic reduction of a suitable unsaturated precursor using a deuterium source. For instance, a pyridine (B92270) or dihydropyridine (B1217469) analogue of the piperidine ring within a Tiagabine precursor can be synthesized. Subsequent reduction of the carbon-carbon and carbon-nitrogen double bonds using deuterium gas (D₂) in the presence of a metal catalyst (e.g., Palladium on carbon) effectively and stereoselectively incorporates deuterium atoms into the heterocyclic ring.

Late-stage hydrogen-isotope exchange (HIE) represents a third strategy. This technique involves the direct replacement of C-H bonds with C-D bonds on a fully formed Tiagabine molecule or a late-stage intermediate. researchgate.net This can be accomplished using catalysts like palladium or iridium in the presence of a deuterium source such as deuterium oxide (D₂O). While powerful for certain molecules, achieving selective incorporation of exactly four deuterium atoms at specific positions on the piperidine ring can be challenging compared to building block or catalytic reduction methods.

Table 1: Comparison of Synthetic Strategies for Tiagabine-d4

| Synthetic Strategy | Description | Primary Advantage | Potential Challenge |

| Deuterated Building Block | Synthesis begins with a key intermediate that already contains the deuterium labels (e.g., deuterated piperidine-3-carboxylic acid). | High regioselectivity; precise control over label position. | May require a custom, multi-step synthesis of the deuterated starting material. |

| Catalytic Deuterium Reduction | A precursor containing an unsaturated ring (e.g., pyridine) is reduced using deuterium gas (D₂) and a metal catalyst. | High efficiency for saturating rings; can produce high isotopic enrichment. | Requires specialized equipment for handling deuterium gas; catalyst choice is critical. |

| Late-Stage H/D Exchange | Direct replacement of hydrogen with deuterium on the final Tiagabine molecule or a late-stage precursor using a catalyst and D₂O. | Atom-economical; avoids re-synthesis from early-stage intermediates. | May lack selectivity, leading to a mixture of isotopologues and under- or over-labeling. |

Spectroscopic and Chromatographic Techniques for Confirming Isotopic Purity and Structural Integrity

Following synthesis, the resulting Tiagabine-d4 (hydrochloride) must undergo rigorous analytical testing to confirm its chemical structure, chemical purity, and, crucially, its isotopic composition. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this characterization.

Mass spectrometry (MS) is the definitive technique for confirming the successful incorporation of the correct number of deuterium atoms and for quantifying the isotopic purity of the sample. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is employed to determine the accurate mass of the molecule, which should correspond to the addition of four deuterium atoms minus the mass of four hydrogen atoms. researchgate.net

Isotopic purity assessment involves analyzing the mass distribution of all isotopologues present in the sample. almacgroup.com An ideal sample of Tiagabine-d4 would show a single peak corresponding to the d4 molecule. In practice, small amounts of molecules with fewer deuterium atoms (d0, d1, d2, d3) may be present due to incomplete deuteration. The isotopic purity is calculated by integrating the peak area of the Extracted Ion Chromatogram (EIC) for each isotopic species and determining the relative percentage of the target d4 molecule. almacgroup.com For use as an internal standard, isotopic purity should typically be 98% or higher.

Table 2: Illustrative Mass Spectrometry Data for Isotopic Purity of a Tiagabine-d4 Sample

| Isotopologue | Description | Expected m/z [M+H]⁺ | Observed Relative Abundance (%) |

| d0 | Unlabeled Tiagabine | 376.13 | 0.3 |

| d1 | Tiagabine + 1 Deuterium | 377.14 | 0.5 |

| d2 | Tiagabine + 2 Deuterium | 378.14 | 0.7 |

| d3 | Tiagabine + 3 Deuterium | 379.15 | 1.5 |

| d4 | Target Molecule | 380.16 | 97.0 |

Note: The isotopic purity is calculated as the abundance of the d4 species divided by the sum of abundances of all listed isotopologues. Natural isotopic contributions from ¹³C and ³⁴S are accounted for during analysis. almacgroup.com

While MS (B15284909) confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the exact location of the deuterium atoms within the molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Tiagabine-d4, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished in intensity. magritek.com For example, if the four deuterium atoms are located on the piperidine ring, the proton signals for those specific positions would disappear from the spectrum, providing clear evidence of the deuteration sites.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum also provides valuable information. A carbon atom bonded to a deuterium atom (C-D) will typically appear as a multiplet (a 1:1:1 triplet for a C-D bond) due to scalar coupling with the spin-1 deuterium nucleus. washington.edu This signal is also often shifted slightly upfield compared to its corresponding C-H signal.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. The ²H NMR spectrum of Tiagabine-d4 will show signals only at the chemical shifts corresponding to the positions where deuterium has been incorporated. wikipedia.orgsigmaaldrich.com This provides unambiguous confirmation of successful and site-specific labeling. magritek.com

Development and Validation of Advanced Bioanalytical Methodologies Utilizing Tiagabine D4 Hydrochloride

Rigorous Method Validation for Quantitative Bioanalysis in Preclinical Matrices

Investigation of Matrix Effects and Analyte-Internal Standard Cross Contributions

In the realm of bioanalysis, particularly with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the accuracy and reliability of quantitative data is paramount. Two critical aspects that can significantly impact these outcomes are matrix effects and cross-contributions between the analyte and its internal standard. The use of a stable isotope-labeled internal standard, such as Tiagabine-d4 (hydrochloride), is a strategic approach to mitigate these issues, though a thorough investigation remains a cornerstone of method validation.

Matrix Effects:

The matrix effect is the alteration of analyte ionization efficiency due to co-eluting, undetected components from the biological sample matrix (e.g., plasma, urine). These effects, manifesting as either ion suppression or enhancement, can lead to inaccurate quantification. The evaluation of matrix effects is a critical component of bioanalytical method validation. This is typically assessed by comparing the response of an analyte in a post-extraction spiked sample (analyte added to the extracted blank matrix) to the response of the analyte in a neat solution at the same concentration. A stable isotope-labeled internal standard like Tiagabine-d4 is expected to experience similar matrix effects as the unlabeled analyte, Tiagabine (B1662831), thus providing a corrective measure. However, validation procedures must confirm this.

Analyte-Internal Standard Cross Contributions:

Cross-signal contributions between an analyte and its internal standard (IS) are a common phenomenon, often arising from isotopic impurities in the reference standards. nih.gov A systematic evaluation of this has been performed using a bioanalytical method for Tiagabine in human plasma. nih.gov This investigation revealed that when the analyte (Tiagabine) contributes to the signal of the internal standard, it can affect the linearity and accuracy of the assay, particularly at low concentrations of the internal standard. nih.gov Conversely, signal contribution from the internal standard to the analyte can cause a shift in the calibration curve by increasing the intercept, but theoretically, it does not affect the accuracy of the quantification. nih.gov

A study systematically evaluated the impact of these cross-contributions using Tiagabine as a model compound. The findings underscore the importance of carefully selecting the concentration of the internal standard to minimize the impact of any analyte-to-IS cross-contribution. The research demonstrated that with appropriate internal standard concentrations, good inter-run accuracy and precision can be achieved. nih.gov For instance, a bioanalytical method for Tiagabine over a concentration range of 1-1000 ng/mL in human EDTA K3 plasma was successfully validated, achieving good accuracy and precision even with the presence of cross-signal contributions by optimizing the internal standard concentration. nih.gov

| Parameter | Description | Typical Assessment Method | Role of Tiagabine-d4 (hydrochloride) |

|---|---|---|---|

| Matrix Effect | Alteration (suppression or enhancement) of analyte ionization due to co-eluting matrix components. | Comparison of analyte response in post-extraction spiked matrix samples to neat solutions. | Co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in ionization efficiency. |

| Analyte to Internal Standard Cross-Contribution | Signal from the analyte (Tiagabine) being detected in the mass channel of the internal standard (Tiagabine-d4). | Analysis of high concentration analyte solutions without the internal standard to check for signal in the IS channel. | The isotopic purity of Tiagabine-d4 is crucial to minimize its contribution to the analyte signal. |

| Internal Standard to Analyte Cross-Contribution | Signal from the internal standard (Tiagabine-d4) being detected in the mass channel of the analyte (Tiagabine). | Analysis of the internal standard solution without the analyte to check for signal in the analyte channel. | Can lead to an increased intercept of the calibration curve, but accuracy is theoretically unaffected. |

Considerations for Long-Term Storage and Sample Stability in Bioanalytical Assays

The integrity of biological samples from collection to analysis is fundamental for generating reliable pharmacokinetic and toxicokinetic data. Therefore, a crucial aspect of bioanalytical method validation is the assessment of the analyte's stability under various storage and handling conditions.

For Tiagabine, stability in human plasma has been evaluated to establish appropriate storage conditions. A high-performance liquid chromatographic (HPLC) procedure developed for the measurement of Tiagabine concentrations in human plasma demonstrated excellent stability of the compound. nih.gov The study found no evidence of Tiagabine degradation in plasma after 23 hours at room temperature or after 2 months of storage at -20°C. nih.gov In another study, extemporaneously compounded oral suspensions of Tiagabine were found to be stable for 61 days at 23 to 25°C and for 40 days at 3 to 5°C. nih.gov While this pertains to a formulated product, it provides some insight into the chemical stability of Tiagabine.

These findings are critical for defining the protocols for handling and storing clinical and preclinical samples. Establishing long-term stability ensures that the measured concentrations of Tiagabine accurately reflect the in vivo concentrations at the time of sample collection, without degradation affecting the results.

| Condition | Matrix | Duration | Finding | Reference |

|---|---|---|---|---|

| Room Temperature | Human Plasma | 23 hours | No evidence of degradation | nih.gov |

| -20°C | Human Plasma | 2 months | No evidence of degradation | nih.gov |

| 23 to 25°C | Oral Suspension (Ora-Plus and Ora-Sweet) | 61 days | Stable (retention of >90% potency) | nih.gov |

| 3 to 5°C | Oral Suspension (Ora-Plus and Ora-Sweet) | 40 days | Stable (retention of >90% potency) | nih.gov |

Development of Fluorescence-Based Analytical Assays for Tiagabine Interactions

Fluorescence-based analytical assays offer a sensitive and powerful tool for investigating the interactions of drugs with biological macromolecules, such as proteins. In the context of Tiagabine, fluorescence spectroscopy has been employed to elucidate its binding mechanism with serum albumins, which are crucial for the transport and distribution of drugs in the bloodstream.

The intrinsic fluorescence of proteins, primarily due to tryptophan residues, can be altered upon binding of a ligand. This change in fluorescence can be monitored to determine binding parameters. For Tiagabine, studies have investigated its interaction with human serum albumin (HSA) and bovine serum albumin (BSA). nih.gov It was observed that Tiagabine can quench the intrinsic fluorescence of both HSA and BSA, indicating an interaction. nih.gov The mechanism of this fluorescence quenching was determined to be static quenching, which suggests the formation of a ground-state complex between Tiagabine and the albumins. nih.gov

Furthermore, a novel fluorescence turn-on detection method for Tiagabine has been developed. acs.org This assay utilizes a fluorescent dye that specifically binds to a site on human serum albumin, leading to the quenching of its fluorescence. acs.org When Tiagabine is introduced, it competitively binds to the same site on HSA, causing the release of the fluorescent dye and a subsequent "turn-on" of its fluorescence. acs.org This method has demonstrated a broad working range and a low detection limit, making it a promising tool for the analysis of Tiagabine. acs.org

These fluorescence-based assays provide valuable insights into the drug-protein interactions of Tiagabine, which can influence its pharmacokinetic and pharmacodynamic properties.

| Assay Type | Principle | Key Findings for Tiagabine | Reference |

|---|---|---|---|

| Fluorescence Quenching Assay | Tiagabine binds to serum albumin, causing a decrease (quenching) in the protein's intrinsic tryptophan fluorescence. | - Tiagabine quenches the fluorescence of HSA and BSA.

| nih.gov |

| Competitive Binding Fluorescence Turn-On Assay | Tiagabine displaces a fluorescence-quenched dye from its binding site on HSA, leading to an increase in the dye's fluorescence. | - Enables sensitive and selective detection of Tiagabine.

| acs.org |

Investigations into Pharmacokinetic and Metabolic Processes Employing Tiagabine D4 Hydrochloride

Elucidation of Absorption, Distribution, and Excretion (ADE) Profiles in Preclinical Animal Models

While specific preclinical studies on the absorption, distribution, and excretion (ADE) of Tiagabine-d4 (hydrochloride) are not extensively available in publicly accessible literature, inferences can be drawn from the well-documented profile of its non-deuterated counterpart, Tiagabine (B1662831) hydrochloride, and the known principles of deuterium (B1214612) substitution.

Tiagabine hydrochloride is known to be rapidly and almost completely absorbed after oral administration in animal models, a characteristic that is not expected to be significantly altered by deuterium substitution as these processes are generally not subject to kinetic isotope effects. The high membrane permeability of Tiagabine, facilitating its passage across the blood-brain barrier, is also anticipated to be preserved in Tiagabine-d4.

Distribution studies with Tiagabine hydrochloride in rats have shown that the compound and/or its metabolites are excreted in milk. It is plausible that Tiagabine-d4 would follow a similar distribution pattern. The primary route of elimination for Tiagabine and its metabolites is through both urine and feces. Following oral administration of Tiagabine, approximately 25% of the dose is excreted in the urine and 63% in the feces, primarily as metabolites. Only about 2% of the parent drug is excreted unchanged. It is hypothesized that the excretion profile of Tiagabine-d4 would be qualitatively similar, although the ratio of parent drug to metabolites could be altered due to the deuterium isotope effect on metabolism.

Table 1: Predicted Comparative ADE Profile of Tiagabine and Tiagabine-d4 in Preclinical Models

| Parameter | Tiagabine Hydrochloride | Tiagabine-d4 (hydrochloride) (Predicted) | Rationale for Prediction |

| Absorption | Rapid and near complete | Similar to Tiagabine | Absorption is a physical process not typically influenced by deuterium substitution. |

| Distribution | Wide, crosses blood-brain barrier, excreted in milk (rats) | Similar to Tiagabine | Distribution is primarily governed by physicochemical properties which are largely unchanged by deuteration. |

| Excretion | Primarily as metabolites in urine (25%) and feces (63%) | Similar routes of excretion, but potentially higher proportion of unchanged drug | Deuteration may slow metabolism, leading to a greater percentage of the parent compound being excreted unchanged. |

Characterization of Metabolic Pathways and Enzyme Kinetics In Vitro

The in vitro metabolic profile of Tiagabine hydrochloride has been characterized, providing a basis for understanding the potential biotransformation of Tiagabine-d4. The primary metabolic pathways for Tiagabine are oxidation of the thiophene (B33073) ring and glucuronidation.

Identification of Primary and Secondary Metabolites Through Isotope Tracing

Isotope tracing studies, typically employing radio-labeled compounds, have been crucial in elucidating the metabolic fate of Tiagabine. For Tiagabine-d4, the deuterium atoms themselves serve as a stable isotope label. Mass spectrometry-based techniques are instrumental in identifying metabolites by tracking the mass shift corresponding to the deuterium atoms.

The primary oxidative metabolite of Tiagabine is 5-oxo-tiagabine, formed through the oxidation of one of the thiophene rings. This metabolite is considered pharmacologically inactive. Secondary metabolites would likely involve further modifications of this primary product or direct conjugation of the parent molecule. The use of Tiagabine-d4 in metabolic studies allows for the precise tracking of the metabolic fate of the deuterated parts of the molecule, confirming the sites of metabolic attack and identifying any potential shifts in metabolic pathways, a phenomenon known as "metabolic switching".

Role of Cytochrome P450 (CYP) Isoforms in Tiagabine Biotransformation

In vitro studies using human liver microsomes have identified the cytochrome P450 3A4 (CYP3A4) isoenzyme as the primary catalyst for the oxidative metabolism of Tiagabine. nih.gov While contributions from other CYP isoforms like CYP1A2, CYP2D6, or CYP2C19 have not been entirely ruled out, CYP3A4 plays the major role.

For Tiagabine-d4, CYP3A4 is also expected to be the principal enzyme responsible for its oxidative biotransformation. The rate of this metabolism, however, may be altered due to the kinetic isotope effect, which is discussed in section 4.3.

Analysis of Glucuronidation and Other Conjugation Reactions

Glucuronidation represents the other major metabolic pathway for Tiagabine. This Phase II conjugation reaction involves the attachment of a glucuronic acid moiety to the tiagabine molecule, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the compound, facilitating its excretion. While specific UGT isoforms involved in Tiagabine glucuronidation are not detailed in the provided search results, this is a common pathway for drugs containing suitable functional groups. It is anticipated that Tiagabine-d4 would also undergo glucuronidation.

Studies of Enzyme Inhibition and Induction Mechanisms (non-clinical)

Non-clinical studies have investigated the potential of Tiagabine to inhibit or induce metabolic enzymes. Tiagabine itself does not appear to be a significant inhibitor or inducer of hepatic enzymes at clinically relevant concentrations. xenotech.com This characteristic is advantageous as it suggests a lower potential for drug-drug interactions. It is predicted that Tiagabine-d4 would share this property, as deuteration is unlikely to alter the fundamental interaction of the molecule with the regulatory mechanisms of enzyme expression.

However, Tiagabine's metabolism is susceptible to induction by other drugs. Co-administration with potent enzyme inducers, such as certain other antiepileptic drugs, can significantly increase the clearance of Tiagabine, thereby reducing its half-life. nih.gov This sensitivity to enzyme induction would be expected to persist for Tiagabine-d4.

Assessment of Deuterium Isotope Effects on Biotransformation Rates

The substitution of hydrogen with deuterium at specific positions in the Tiagabine molecule can lead to a kinetic isotope effect (KIE). This effect arises from the fact that a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-D bond as the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond.

The magnitude of the KIE is dependent on the specific reaction mechanism and the position of deuteration. A significant KIE could potentially lead to a more favorable pharmacokinetic profile for Tiagabine-d4, allowing for less frequent dosing or a lower required dose to achieve the same therapeutic effect. However, it is also possible that a slowdown in one metabolic pathway could lead to "metabolic switching," where alternative metabolic pathways become more prominent.

Table 2: Potential Impact of Deuterium Isotope Effect on Tiagabine-d4 Metabolism

| Metabolic Pathway | Key Enzyme(s) | Expected Impact of Deuteration on Rate | Potential Pharmacokinetic Consequence |

| Thiophene Ring Oxidation | CYP3A4 | Decrease (if C-D bond cleavage is rate-limiting) | Increased half-life, increased exposure (AUC) |

| Glucuronidation | UGTs | Minimal to no effect (typically does not involve C-H bond cleavage) | Relative contribution to overall metabolism may increase if oxidation is slowed. |

Molecular and Cellular Neuropharmacological Research Using Tiagabine D4 Hydrochloride

Detailed Analysis of GABA Transporter (GAT-1) Binding and Kinetics

The precise characterization of how tiagabine (B1662831) interacts with GAT-1 is fundamental to understanding its inhibitory mechanism. This involves detailed binding assays and kinetic studies to determine its affinity, selectivity, and the nature of its interaction with the transporter.

Radioligand binding assays, often employing tritiated tiagabine ([³H]tiagabine), have been instrumental in characterizing the GAT-1 binding site in various tissues, including post-mortem human brain homogenates. researchgate.net These studies allow for the direct measurement of binding affinity (Kd) and the density of binding sites (Bmax).

In studies using human frontal cortex homogenates, saturation experiments with [³H]tiagabine demonstrated saturable binding. researchgate.net The analysis revealed a high-affinity binding site with the following characteristics:

| Parameter | Value | Brain Region |

| Kd (Dissociation Constant) | 16 nM | Frontal Cortex |

| Bmax (Max. Binding Capacity) | 3.4 pmol/mg protein | Frontal Cortex |

This interactive table summarizes the binding parameters of [³H]tiagabine to GAT-1 in the human frontal cortex.

Kinetic and equilibrium experiments have confirmed these findings, with calculated Kd values consistently falling within the 16-56 nM range. researchgate.net The regional distribution of GAT-1, as mapped by [³H]tiagabine binding, is heterogeneous throughout the human brain, with the highest densities found in the frontal and parietal cortex and lower levels in the nucleus caudatus and putamen. researchgate.net These assays confirm that labeled tiagabine is a specific and high-affinity marker for the GAT-1 transporter. researchgate.net

A key feature of tiagabine is its high selectivity for the GAT-1 subtype over other GABA transporters (GAT-2, GAT-3, and BGT-1) and transporters for other neurotransmitters. nih.govtaylorandfrancis.com This selectivity is crucial for its utility as a specific pharmacological tool. Tiagabine effectively blocks GABA uptake in both neurons and glial cells via its targeted blockade of GAT-1. taylorandfrancis.comnih.gov

In vitro studies have established its potency, with an IC50 value for GABA uptake inhibition measured at 67 nM. tocris.com Tiagabine shows no significant affinity for other uptake systems, including those for dopamine, serotonin, norepinephrine, or glutamate, nor does it bind significantly to a wide range of other neurotransmitter receptors. mdpi.com This high degree of selectivity ensures that its pharmacological effects can be confidently attributed to the inhibition of GAT-1.

| Transporter Target | Affinity/Activity |

| GAT-1 | High affinity and selective inhibition (IC50 = 67 nM) |

| GAT-2, GAT-3, BGT-1 | Significantly lower affinity |

| Other Neurotransmitter Transporters | No significant affinity |

This interactive table provides a comparative overview of Tiagabine's selectivity for GAT-1 versus other transporter subtypes.

This selectivity profile distinguishes tiagabine from less specific GABAergic compounds and allows for precise modulation of the GABA system in experimental models. nih.gov

Mechanistic Elucidation of Neurotransmitter Reuptake Inhibition in In Vitro Systems

In vitro models are essential for dissecting the cellular and synaptic consequences of GAT-1 inhibition by tiagabine. These systems, ranging from isolated nerve terminals to cultured cells and brain slices, provide controlled environments to study the mechanism of reuptake inhibition and its downstream effects.

Research utilizing various in vitro preparations has confirmed that tiagabine inhibits the reuptake of GABA into both presynaptic neurons and surrounding glial cells. nih.govnih.gov This action directly increases the concentration and residence time of GABA in the synaptic space. Studies in primary microglial cell cultures have shown that these cells take up GABA and that this process can be blocked by GAT inhibitors. researchgate.net The use of such models is critical for demonstrating that the blockade of the GAT-1 protein is the direct mechanism by which tiagabine elevates extracellular GABA levels.

By preventing GABA reuptake, tiagabine significantly alters the characteristics of inhibitory neurotransmission. Studies in rat hippocampal slice cultures provide direct evidence of these effects. Application of tiagabine (10-25 µM) greatly prolongs the duration of monosynaptic IPSPs without affecting their peak amplitude. nih.gov

This prolongation is dramatic; the decay time constant of the underlying GABAA receptor-mediated synaptic current increases from a baseline of approximately 16 ms (B15284909) to 250 ms in the presence of tiagabine. nih.gov Interestingly, tiagabine does not affect spontaneous miniature IPSPs, suggesting its effect is dependent on synaptically released GABA. nih.gov Furthermore, the prolonged presence of GABA in the synapse due to reuptake inhibition leads to the activation of GABAB receptors, which are not typically activated under control conditions. nih.gov This demonstrates that GABA uptake by GAT-1 is a critical factor in shaping the time course of inhibitory synaptic events and preventing the spillover of GABA to activate extrasynaptic receptors. nih.govnih.gov

Structural Biology and Molecular Dynamics Simulations of Tiagabine-GAT-1 Interactions

Recent advances in structural biology have provided unprecedented insight into how tiagabine binds to and inhibits GAT-1. Cryo-electron microscopy (cryo-EM) and computational simulations have been pivotal in visualizing this interaction at an atomic level.

The cryo-EM structure of human GAT-1 in complex with tiagabine (PDB ID: 7SK2) revealed that tiagabine locks the transporter in an inward-open conformation. nih.govnih.govmdpi.com In this state, tiagabine binds in a pocket that spans from the central substrate-binding site (S1) toward the intracellular gate, effectively blocking the GABA release pathway. nih.gov

However, this finding presented a puzzle, as tiagabine is known to act as a competitive inhibitor, which implies binding to an outward-open state. nih.govmdpi.com This has led to a two-step model of inhibition: tiagabine first binds competitively to the S1 site in the outward-open conformation, and then it stalls the transporter in the inward-open conformation, leading to non-competitive inhibition. nih.govresearchgate.net

Molecular dynamics (MD) simulations have been used to explore different hypothetical binding modes and their stability. nih.govmdpi.comacs.org These computational studies suggest that the most stable and energetically favorable binding mode is when tiagabine binds to the outward-open state of GAT-1. nih.govnih.gov In this proposed pose, key interactions are formed:

The nipecotic acid moiety of tiagabine, which mimics GABA, occupies the main S1 binding site. nih.govmdpi.com

The diaromatic, hydrophobic portion of the molecule extends into the extracellular vestibule, occupying the S2 site. nih.govmdpi.com

The carboxyl group of tiagabine forms substrate-mimicking interactions with a sodium ion (Na1), Glycine 65 (G65), and Tyrosine 140 (Y140). nih.govmdpi.com

The protonated amine group forms a crucial hydrogen bond with the main chain of Phenylalanine 294 (F294). nih.govnih.gov

| Interacting GAT-1 Residue | Tiagabine Moiety | Type of Interaction |

| Glycine 65 (G65) | Carboxyl Group | Hydrogen Bond |

| Tyrosine 140 (Y140) | Carboxyl Group | Hydrogen Bond |

| Phenylalanine 294 (F294) | Protonated Amine | Hydrogen Bond |

| Sodium Ion (Na1) | Carboxyl Group | Ionic Interaction |

This interactive table lists the key residues in the GAT-1 binding pocket that interact with Tiagabine, as suggested by molecular dynamics simulations.

These simulations, which contrast with the static cryo-EM image, suggest a dynamic process of inhibition and highlight the importance of the outward-open conformation for the initial binding event. nih.govmdpi.com The identification of these specific interaction points is crucial for the rational design of new, even more potent and selective GAT-1 inhibitors. nih.gov

Conformational Changes and Ligand Binding Pockets

Research utilizing isotopically labeled compounds such as Tiagabine-d4 (hydrochloride) has been instrumental in elucidating the intricate structural and dynamic interactions between inhibitors and neurotransmitter transporters like the γ-aminobutyric acid (GABA) transporter 1 (GAT1). Cryo-electron microscopy and molecular dynamics simulations have revealed that the binding of tiagabine induces significant conformational changes in GAT1. nih.govmdpi.com

Structural studies have shown that tiagabine locks the GAT1 transporter in an inward-open conformation. nih.gov This is a crucial finding, as it physically obstructs the intracellular gate of the GABA release pathway, thereby preventing the transporter from completing its cycle and releasing GABA into the cytoplasm. nih.gov The binding of tiagabine is a complex process involving an extensive network of interactions within a specific binding pocket. This pocket is located between the S1 substrate-binding site and the intracellular gate. nih.gov The majority of these interactions occur with transmembrane helices TM1a, TM6b, TM7, and TM8. nih.gov

The tiagabine binding pocket accommodates the molecule through a combination of aromatic, hydrophobic, ionic, and hydrogen bond interactions. nih.gov The nipecotic acid moiety of tiagabine, which is a derivative of the GAT1 substrate GABA, positions its carboxyl group to replace the carboxyl group of GABA in the S1 site. nih.gov However, molecular dynamics simulations suggest that the most stable and energetically favorable binding mode for tiagabine is when the nipecotic acid fragment is in the primary binding site (S1) and the aromatic rings are situated within the S2 site, stabilizing an outward-open state of the transporter. mdpi.comnih.gov This has led to the hypothesis of a two-step binding mechanism. nih.govmdpi.com

| Key Interacting Residues in GAT1 Tiagabine Binding Pocket | Transmembrane Helix | Type of Interaction |

| Tyrosine (Tyr) 60 | TM1 | Aromatic, Hydrophobic |

| Phenylalanine (Phe) 98 | TM2 | Hydrophobic |

| Leucine (Leu) 137 | TM3 | Hydrophobic |

| Tyrosine (Tyr) 140 | Extracellular Gate | - |

| Phenylalanine (Phe) 294 | Extracellular Gate | - |

| Leucine (Leu) 300 | TM6 | Hydrophobic |

| Threonine (Thr) 400 | TM8 | Hydrophobic |

This table summarizes key amino acid residues within the GAT1 transporter that have been identified through structural and simulation studies to interact with tiagabine.

Analysis of Substrate Translocation Pathways and Inhibitor Stalling Mechanisms

The use of deuterated standards like Tiagabine-d4 (hydrochloride) is critical in studies analyzing the kinetics and mechanisms of transporter function and inhibition. The mechanism by which tiagabine inhibits GAT1 is described as a mixed-type inhibition, exhibiting characteristics of both competitive and non-competitive inhibition. nih.gov This is explained by a proposed two-step mechanism. nih.gov

Initially, tiagabine is thought to bind competitively to the substrate-binding site of GAT1 when the transporter is in its outward-open conformation. nih.gov This initial binding event is followed by a conformational rearrangement of the transporter to an inward-open state. nih.gov In this second step, tiagabine remains bound, effectively stalling the transporter and preventing it from returning to the outward-open state to bind GABA from the synaptic cleft. nih.gov This trapping of the transporter in a non-functional, inward-facing conformation is the basis for the non-competitive aspect of its inhibitory action. nih.gov

By locking GAT1 in this inward-open state, tiagabine effectively blocks the substrate translocation pathway from both the extracellular and intracellular sides. nih.gov The lipophilic anchor of the tiagabine molecule extends into the intracellular release pathway, physically preventing the closure of the intracellular gate and subsequent conformational changes required for the transport cycle. nih.gov This stalling mechanism is a key feature of tiagabine's potent inhibition of GABA reuptake. nih.gov While the precursor to tiagabine, nipecotic acid, is a substrate that is transported, tiagabine itself is not transported by GAT1. mdpi.com

| Proposed Two-Step Inhibition Mechanism of GAT1 by Tiagabine | Description |

| Step 1: Competitive Binding | Tiagabine binds to the substrate-binding site (S1) of GAT1 in the outward-open conformation, competing with GABA. nih.gov |

| Step 2: Conformational Change and Stalling | The binding of tiagabine induces a conformational shift to an inward-open state. Tiagabine remains bound, locking the transporter in this conformation and preventing the completion of the transport cycle (non-competitive inhibition). nih.gov |

Investigation of Tiagabine-Induced Neurobiological Effects in Preclinical Models

Preclinical studies, which may utilize compounds like Tiagabine-d4 (hydrochloride) for pharmacokinetic and metabolic analyses, have demonstrated the significant neurobiological effects of tiagabine, primarily through its potent and specific inhibition of GAT-1. nih.govmdpi.com This inhibition leads to an increase in the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system. nih.gov

In various rodent models of seizures, tiagabine has shown a broad spectrum of anticonvulsant activity. nih.gov It is effective against seizures induced by pentylenetetrazol (PTZ), 6,7-dimethoxy-4-ethyl-b-carboline-3-carboxylate (DMCM), and sound-induced seizures in DBA/2 mice. nih.gov Furthermore, tiagabine has been shown to reduce generalized seizures in amygdala-kindled rats and is notably capable of blocking PTZ-induced clonic convulsions. nih.gov These effects are a direct consequence of enhanced GABAergic inhibition resulting from the blockade of GABA reuptake.

Preclinical investigations have also shed light on the comparative profile of tiagabine. For instance, when compared with other antiepileptic drugs like lamotrigine, gabapentin, and vigabatrin, tiagabine demonstrates a distinct anticonvulsant profile, being particularly potent against PTZ and sound-induced tonic convulsions. nih.gov In terms of neurotoxicity, preclinical studies suggest that tiagabine does not cause significant neurotoxicity or accumulate in the retina, which contrasts with findings for some other GABAergic agents. nih.gov

| Preclinical Seizure Model | Effect of Tiagabine Administration | Reference |

| Pentylenetetrazol (PTZ)-induced seizures | Antagonizes tonic convulsions; blocks clonic convulsions. | nih.gov |

| DMCM-induced seizures | Antagonizes tonic convulsions. | nih.gov |

| Sound-induced seizures (DBA/2 mice) | Potent antagonism of tonic convulsions. | nih.gov |

| Amygdala-kindled seizures | Reduces generalized seizures and attenuates afterdischarge duration. | nih.gov |

| Maximal Electroshock (MES) seizures | Less effective compared to other antiepileptic drugs like lamotrigine. | nih.gov |

This table summarizes the observed effects of tiagabine in several widely used preclinical models of epilepsy, highlighting its spectrum of anticonvulsant activity.

Advanced Research Applications and Methodological Considerations

Application of Tiagabine-d4 (hydrochloride) in Proteomics and Metabolomics Research for Pathway Analysis

While specific studies detailing the use of Tiagabine-d4 (hydrochloride) in proteomics and metabolomics for pathway analysis are not prevalent in current literature, its role as a stable isotope-labeled internal standard is critical for such research. In quantitative mass spectrometry (LC-MS/MS), which is a cornerstone of both proteomics and metabolomics, deuterated standards are considered the gold standard for accurate quantification. nih.gov

The primary application of Tiagabine-d4 would be as an internal standard in studies designed to investigate the metabolic pathways affected by its non-deuterated counterpart, tiagabine (B1662831). The process involves adding a known quantity of Tiagabine-d4 to a biological sample (e.g., plasma, cerebrospinal fluid, or tissue homogenate) before sample processing. Because Tiagabine-d4 is chemically identical to tiagabine, it experiences the same extraction inefficiencies and matrix effects during the analytical procedure. scioninstruments.com However, due to its higher mass, it can be distinguished from the endogenous or administered tiagabine by the mass spectrometer. scioninstruments.com

This co-analysis allows for precise and accurate quantification of tiagabine's concentration in the sample. By accurately measuring the levels of tiagabine, researchers can then correlate these concentrations with changes in the proteome and metabolome. Pathway analysis software can then be used to map these changes onto known biological pathways, such as those related to GABAergic neurotransmission, to elucidate the drug's mechanism of action and its downstream effects. nih.govuab.edunih.gov For example, a study might investigate how tiagabine treatment alters the expression of proteins involved in synaptic function or the levels of metabolites in the citric acid cycle. The use of Tiagabine-d4 in these studies would ensure that the quantitative data underlying the pathway analysis is robust and reliable. plos.orgmetabolomicscentre.ca

Exploration of Tiagabine-d4 in Drug-Protein and Drug-Excipient Interaction Studies In Vitro

The isotopic labeling of Tiagabine-d4 does not significantly alter its fundamental physicochemical properties, making it an excellent surrogate for tiagabine in in vitro interaction studies. These studies are crucial for understanding a drug's behavior, distribution, and stability.

Binding to Serum Albumins (HSA, BSA) and Other Plasma Proteins

Tiagabine is known to be highly bound to plasma proteins, with approximately 96% bound, primarily to human serum albumin (HSA) and α1-acid glycoprotein. researchgate.netnih.gov This high degree of protein binding can be influenced by other drugs, potentially leading to interactions. researchgate.netnih.gov In vitro studies using techniques like fluorescence spectroscopy and isothermal titration calorimetry have explored the interaction between tiagabine hydrochloride (TGB) and serum albumins, such as Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA).

Research has shown that the binding of TGB to both HSA and BSA is a moderate interaction, primarily driven by hydrophobic forces. nih.gov The binding site for tiagabine on both HSA and BSA has been identified as Sudlow site II, located in subdomain IIIA. nih.gov Competitive binding experiments with fluorescent probes have confirmed this specific binding location. nih.gov Furthermore, these studies indicate that the binding of tiagabine slightly increases the thermal stability of the albumin proteins but does not cause significant conformational changes. nih.gov While valproate has been shown to slightly decrease the protein binding of tiagabine, tiagabine itself does not appear to affect the binding of other drugs like valproate. mdpi.com

| Parameter | Interaction with HSA | Interaction with BSA | Reference |

| Primary Binding Site | Sudlow site II (subdomain IIIA) | Sudlow site II (subdomain IIIA) | nih.gov |

| Major Driving Force | Hydrophobic interactions | Hydrophobic interactions | nih.gov |

| Thermodynamic Parameter (ΔH) | > 0 | > 0 | nih.gov |

| Thermodynamic Parameter (ΔS) | > 0 | > 0 | nih.gov |

| Effect on Protein Stability | Slight increase | Slight increase | nih.gov |

Complexation with Cyclodextrins for Stability Enhancement Research

The chemical stability of tiagabine can be a concern, and research has explored the use of cyclodextrins to enhance it. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, thereby protecting them from degradation. uab.edu

A study investigating the complexation of tiagabine hydrochloride (TGB) with 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) demonstrated a significant improvement in the chemical stability of TGB. nih.gov When exposed to a temperature of 50°C for 24 hours, TGB complexed with 2-HP-β-CD showed a lower percentage of total related substances compared to TGB stabilized with traditional antioxidants like α-tocopherol and ascorbic acid. nih.gov Molecular modeling and NMR spectroscopy have shown that in this complex, the thiophene (B33073) rings and the C10–C11 double bond of the tiagabine molecule are located inside the cyclodextrin (B1172386) cavity, while the nipecotic acid moiety remains outside. nih.gov This inclusion of the chemically labile parts of the molecule within the cyclodextrin cavity is believed to be the mechanism behind the enhanced stability. nih.gov

| Stabilizing Agent | Total Related Substances (%) of TGB (after 24h at 50°C) | Standard Deviation (±) | Reference |

| α-tocopherol | 3.264 | 0.077 | nih.gov |

| Ascorbic acid | 3.125 | 0.053 | nih.gov |

| 2-HP-β-CD | 2.142 | 0.045 | nih.gov |

Development of Novel Analytical Probes and Reference Materials for Neuroscience Research

In neuroscience research, accurate quantification of neurotransmitters and therapeutic drugs in complex biological matrices is essential. Tiagabine-d4 (hydrochloride) is designed and used as a reference material, specifically as an internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govcaymanchem.com

The use of a stable isotope-labeled internal standard like Tiagabine-d4 is the preferred method in analytical chemistry for several reasons. scioninstruments.com It co-elutes with the non-labeled analyte (tiagabine) and exhibits nearly identical chemical and physical properties during sample extraction, derivatization, and ionization. researchgate.net This allows it to compensate for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. scioninstruments.com For instance, a validated GC-MS method for the therapeutic drug monitoring of tiagabine utilized a desmethylated analogue as an internal standard, highlighting the importance of such standards in clinical and research settings. nih.gov The availability of Tiagabine-d4 provides an even more ideal internal standard for such assays. caymanchem.com

The development of such deuterated compounds as analytical probes is crucial for advancing neuroscience research, enabling reliable quantification of drugs like tiagabine in studies of pharmacokinetics, drug metabolism, and drug efficacy in various brain regions. musechem.comnih.gov

Theoretical and Computational Chemistry Approaches for Predicting and Interpreting Tiagabine-d4 Behavior

Computational chemistry offers powerful tools to predict and interpret the behavior of molecules, including deuterated compounds like Tiagabine-d4. These methods can provide insights into properties that are difficult to measure experimentally.

Molecular docking, a key computational technique, has been used to study the interaction of tiagabine with biological targets. For example, in silico studies have investigated the binding of tiagabine to models of human voltage-gated ion channels to understand potential off-target effects. nih.gov Such studies can predict the binding affinity and orientation of the drug within the protein's binding site. researchgate.netnih.gov

Furthermore, quantum chemical calculations are increasingly being used to understand the subtle but significant effects of deuteration. jsps.go.jp The replacement of hydrogen with deuterium (B1214612) alters the vibrational energy of chemical bonds, which can affect binding affinities and reaction rates (the kinetic isotope effect). nih.govjsps.go.jp Theoretical studies can model these quantum effects to predict how the deuteration in Tiagabine-d4 might influence its interaction with its primary target, the GAT-1 transporter, as well as with metabolic enzymes. jsps.go.jpajchem-a.com By combining quantum mechanics with molecular mechanics (QM/MM methods), researchers can simulate the behavior of the deuterated drug within the complex environment of a protein, providing a deeper understanding of its pharmacodynamic and pharmacokinetic properties. mdpi.comajchem-a.com These computational approaches are invaluable for rational drug design and for interpreting experimental data on deuterated compounds. researchgate.net

Q & A

Q. What validated analytical methods are recommended for assessing the purity of Tiagabine-d4 (hydrochloride) in experimental settings?

The USP-recommended method involves high-performance liquid chromatography (HPLC) with specific test and standard solution preparations. Key steps include:

- Chromatographic system : Use a column packed with C18 material, a flow rate of 1.5 mL/min, and UV detection at 254 nm.

- Interference checks : Perform blank injections to ensure no carryover or baseline drift .

- Purity calculations : Measure peak responses for impurities relative to the main peak, applying relative response factors for accuracy. Limits for total impurities should not exceed 0.2% .

Q. How should test solutions be prepared to minimize interference during Tiagabine-d4 (hydrochloride) purity assays?

- Solvent selection : Use a mixture of water and acetonitrile (60:40 v/v) to dissolve the compound, ensuring compatibility with the HPLC column.

- Concentration optimization : Adjust the test solution concentration to achieve peak intensities within the linear range of the detector (typically 0.1–1.0 mg/mL) .

- Sample filtration : Pre-filter solutions through a 0.45 µm membrane to remove particulate matter that could clog the column .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.